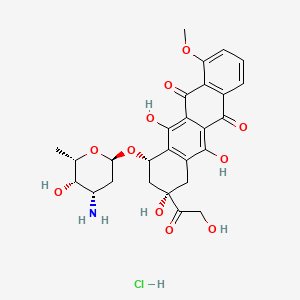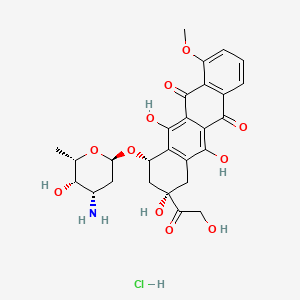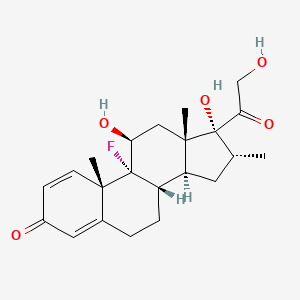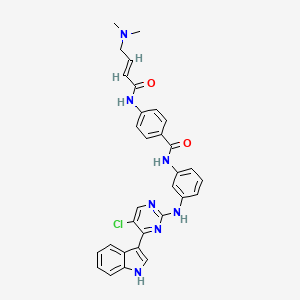
1-acetyl-N-(2-amino-5-thiophen-2-ylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for BRD-K80183349 are not extensively documented in the public domain. it is known to be part of a class of compounds that are synthesized through complex organic reactions involving multiple steps and specific reaction conditions . Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
BRD-K80183349 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
BRD-K80183349 has several scientific research applications, particularly in the field of cancer research. It has been studied for its potential to inhibit histone deacetylases, which are enzymes involved in the regulation of gene expression . This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, BRD-K80183349 has been used in studies to understand the molecular mechanisms underlying drug resistance in cancer cells . Its ability to interact with specific molecular targets makes it a valuable tool in the development of new cancer therapies .
Mechanism of Action
The mechanism of action of BRD-K80183349 involves the inhibition of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, which can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . The molecular targets of BRD-K80183349 include various histone deacetylases, and its effects are mediated through the modulation of these enzymes’ activity .
Comparison with Similar Compounds
BRD-K80183349 is similar to other histone deacetylase inhibitors such as apicidin, suberoylanilide hydroxamic acid, and belinostat . it is unique in its specific molecular interactions and the pathways it affects. For example, while apicidin and suberoylanilide hydroxamic acid also inhibit histone deacetylases, BRD-K80183349 has been shown to have distinct effects on gene expression and cancer cell sensitivity . Other similar compounds include pannobinostat, entinostat, and tubastation A .
Properties
Molecular Formula |
C18H21N3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-acetyl-N-(2-amino-5-thiophen-2-ylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H21N3O2S/c1-12(22)21-8-6-13(7-9-21)18(23)20-16-11-14(4-5-15(16)19)17-3-2-10-24-17/h2-5,10-11,13H,6-9,19H2,1H3,(H,20,23) |
InChI Key |
AOWNNPKBATYOEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfate](/img/structure/B10754415.png)
![1-((3R,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B10754433.png)




![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B10754469.png)

![3-[4-(diethylamino)phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B10754485.png)
![1-[(E)-3-[4-[2-[2-[2,6-dimethoxy-4-[(E)-3-oxo-3-(6-oxo-2,3-dihydropyridin-1-yl)prop-1-enyl]phenoxy]ethyl-methylamino]ethoxy]-3,5-dimethoxyphenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B10754493.png)
![2-[[3-[[[cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-(1-hydroxyethyl)-5-(hydroxymethyl)-N-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)-1,2-oxazolidine-3-carboxamide](/img/structure/B10754500.png)
![1-[3-[4-[2-[2-[2,6-Dimethoxy-4-[3-oxo-3-(6-oxo-2,3-dihydropyridin-1-yl)prop-1-enyl]phenoxy]ethyl-methylamino]ethoxy]-3,5-dimethoxyphenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B10754507.png)
![13,22-Dimethoxy-11,14,16-trimethyl-10,15-dioxo-3,23-dioxa-11,16-diazatricyclo[17.3.1.04,9]tricosa-4,6,8-triene-5-carbonitrile](/img/structure/B10754511.png)
![8-chloro-N-[2-(dimethylamino)ethyl]-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10754514.png)
